molecular formula C14H19N3 B1386878 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 866472-25-5

1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1386878
M. Wt: 229.32 g/mol
InChI Key: CQAGKEHZUJEVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine (1-(4-t-Butylphenyl)-3-methylpyrazol-5-amine, or TBPMP) is a chemical compound that has been studied for its potential applications in scientific research. TBPMP is a pyrazole derivative that is synthesized from 4-tert-butylphenol and ethylenediamine, and is known for its unique properties and potential applications in research.

Mechanism Of Action

TBPMP is known to interact with a variety of proteins and enzymes, leading to a variety of biochemical and physiological effects. It has been shown to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression, and to interact with the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, TBPMP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain.

Biochemical And Physiological Effects

TBPMP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. In addition, TBPMP has been shown to reduce inflammation, to reduce pain, and to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

TBPMP has several advantages and limitations for use in laboratory experiments. Its advantages include its low cost and its availability in a variety of forms, including powder and solution. Its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions, and its instability in the presence of light and heat.

Future Directions

The potential applications of TBPMP are still being explored, and there are many potential future directions for research. These include further studies of its mechanism of action, its potential as a drug target, and its potential as an anti-inflammatory agent. In addition, further research could explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases, as an anti-cancer agent, and as an antioxidant.

Scientific Research Applications

TBPMP has been studied for its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. In addition, TBPMP has been studied as a corrosion inhibitor, a flame retardant, and a biological agent.

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10-9-13(15)17(16-10)12-7-5-11(6-8-12)14(2,3)4/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAGKEHZUJEVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.